Tris(2-chloroethyl)amine hydrochloride
Overview
Description
Tris(2-chloroethyl)amine hydrochloride is a compound with alkylating properties, known for its use as a drug and as a chemical warfare agent, specifically nitrogen mustard HN-3. It has been studied for various applications, including its interaction with biological membranes, its role in drug delivery systems, and its behavior under different environmental conditions.
Synthesis Analysis
The synthesis of derivatives of tris(2-chloroethyl)amine hydrochloride has been explored for the development of new materials. For instance, it has been used to synthesize a multi-functional cross-linker for chitosan hydrogels, which are responsive to pH and temperature changes . Another study reported the synthesis of tris(chloromethyl)amine by chloromethylation of urotropin, which can be further processed to produce tris(dichloromethyl)amine .
Molecular Structure Analysis
The molecular structure of tris(2-chloroethyl)amine and its derivatives has been a subject of investigation. For example, the equilibrium structure of tris(chloromethyl)amine was determined using gas electron diffraction and quantum chemical calculations, providing insights into its gas-phase structure . Additionally, the crystal structures of tris[2-(1-naphthalenyloxy)ethyl]amine and its perchlorate salt were elucidated, revealing the dihedral angles between the naphthalene rings and the deviation of nitrogen from the plane formed by carbon atoms .
Chemical Reactions Analysis
Tris(2-chloroethyl)amine hydrochloride undergoes various chemical reactions. It can isomerize in a polar environment to form N,N-bis(2-chloroethyl)aziridinium cation, which can be determined spectrophotometrically . The compound also reacts with erythrocyte membranes, affecting the shape and deformability of red blood cells, as well as interacting with membrane proteins such as spectrin .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(2-chloroethyl)amine hydrochloride have been studied extensively. Its interaction with phthaleins has been used for its extraction-spectrophotometric determination, optimizing conditions such as pH and reagent concentration . The degradation kinetics of the compound in water and alkaline environments have been characterized, showing a significant influence of pH on its hydrolysis rate .
Relevant Case Studies
Case studies have demonstrated the potential applications of tris(2-chloroethyl)amine hydrochloride derivatives. The pH- and thermo-responsive chitosan hydrogels cross-linked with a derivative of tris(2-chloroethyl)amine hydrochloride have been proposed for targeted drug delivery, with the ability to control the release of metronidazole, a model drug . The erythrocyte membrane interaction study provided insights into the potential effects of tris(2-chloroethyl)amine hydrochloride on blood cells, which could be relevant for its use as a drug or in exposure scenarios .
Scientific Research Applications
Applications in Polymer and Material Science
Chitosan Hydrogels Cross-linking Tris(2-chloroethyl)amine hydrochloride was synthesized and evaluated as a multifunctional cross-linker for chitosan hydrogels. These hydrogels, responsive to pH and temperature, exhibit significant potential in drug delivery systems, potentially enhancing the bioavailability and sustained release of drugs. The hydrogels' properties make them suitable for targeted cellular or tissue delivery, expanding their applications in various research fields (Karimi et al., 2018).
Environmental Degradation Studies Research on tris(2-chloroethyl)amine's degradation in water and alkaline environments provides insights into its persistence and potential decontamination strategies. Understanding its reaction kinetics, especially its significant increase in reaction rates from neutral to alkaline environments, is crucial for environmental management and decontamination processes (Rozsypal, 2020).
Chemical Synthesis The compound has been used in the synthesis of tris(2-aminoethyl)amine, showcasing its role in chemical synthesis processes. The method reported offers a pathway to produce tris(2-aminoethyl)amine with a high yield, indicating the chemical's utility in synthetic chemistry (Kang Shou-xing, 2010).
Spectrophotometric Determination Tris(2-chloroethyl)amine's interaction with various compounds has been studied for spectrophotometric determination, demonstrating its potential in analytical chemistry. These studies contribute to understanding its interactions and behaviors in different chemical environments, aiding in the development of analytical methods and environmental monitoring (Rozsypal & Halámek, 2017; Rozsypal et al., 2018).
Applications in Biological and Medical Research
Study on Hemoglobin Research on tris(2-chloroethyl)amine's interaction with hemoglobin has shed light on its impact on hemoglobin's properties, such as oxygen affinity and structural integrity. These studies are crucial for understanding the compound's biological effects and potential therapeutic or toxicological impacts (Albrecht et al., 1976).
Interaction with Erythrocyte Membranes Investigations into the effects of tris(2-chloroethyl)amine on erythrocyte membranes and shape changes offer insights into its cellular interactions. This research contributes to our understanding of its cellular-level effects and potential implications in medical treatments or toxicology (Wildenauer et al., 1980).
Coordination Polymeric Structures The compound has been used in the synthesis of coordination polymeric structures, highlighting its role in the development of materials with specific structural and functional properties. These materials have potential applications in various fields, including material science and catalysis (Neogi & Bharadwaj, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N,N-bis(2-chloroethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3N.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUDLLZYJVHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
555-77-1 (Parent) | |
Record name | Trichlormethine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6074835 | |
Record name | Trichlormethine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-chloroethyl)amine hydrochloride | |
CAS RN |
817-09-4 | |
Record name | Tris(2-chloroethyl)amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlormethine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trichlormethine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trichlormethine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trichlormethine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-chloroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLORMETHINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00238AP6R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.